(S)-Xanthoanthrafil
Description
Contextualization within Phosphodiesterase-5 Inhibitor Research
(S)-Xanthoanthrafil is recognized as a member of the class of phosphodiesterase-5 (PDE5) inhibitors (1, 2, 3, 4, 5, 6, 8, 9, 11, 14, 17). PDE5 inhibitors are a group of pharmacological agents that selectively inhibit the PDE5 enzyme. This inhibition leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), a molecule crucial for smooth muscle relaxation and vasodilation. Consequently, PDE5 inhibitors are widely known for their therapeutic applications in conditions such as erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) (9, 11). Research into PDE5 inhibitors extends to exploring their potential benefits in other physiological processes and diseases, including cardiovascular conditions, neurological disorders, and certain types of cancer (9, 11). This compound's inclusion in this research landscape stems from its potent inhibitory activity against the PDE5 enzyme.
Significance as a Synthetic Compound of Research Interest
The significance of this compound in academic research is underscored by its origin as a synthesized compound and its potent biochemical activity. It was initially synthesized by Fujisawa Pharmaceutical Co., Ltd. as a potential candidate for the treatment of ED (5, 8). Academic interest has been particularly piqued by its high potency as a PDE5 inhibitor, with reported IC50 values indicating strong binding affinity and enzyme inhibition (1, 2). For instance, studies have quantified its inhibitory potency, positioning it among potent compounds within this class (1, 2). Beyond its direct pharmacological potential, this compound has become a subject of interest in analytical chemistry and forensic science due to its frequent detection as an adulterant in dietary supplements marketed for sexual enhancement (3, 4, 14, 17). This has driven the development and refinement of analytical techniques for its accurate identification and quantification, contributing to public health safety initiatives.
Overview of Research Trajectories for this compound
Research trajectories for this compound predominantly follow two main paths: the characterization of its biochemical activity and the development of analytical methods for its detection.
Biochemical Activity and Potency: The primary research focus has been on quantifying the inhibitory potency of this compound against the PDE5 enzyme. Studies employing enzyme inhibition assays have determined its efficacy.
| Compound | IC50 Value (ng/mL) | Reference |
| This compound | 0.43 | researchgate.net |
| This compound | 3.95 | medchemexpress.com |
Note: Different assay conditions or enantiomeric purity may account for the variation in reported IC50 values. Source researchgate.net specifically identifies Xanthoanthrafil (B29224) as the most potent among the tested compounds in their assay.
Analytical Detection and Identification: A significant area of research has been dedicated to developing robust analytical methodologies for the detection and quantification of this compound, especially in complex matrices such as dietary supplements. These methods are crucial for regulatory oversight and consumer safety.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection or diode array detection (DAD), has been extensively used for separating and quantifying PDE5 inhibitors, including Xanthoanthrafil (3, 4, 17). Methods have been developed to analyze multiple PDE5 inhibitors simultaneously (3, 17).
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS techniques, including LC-MS/MS and LC-High Resolution/Mass Spectrometry (LC-HR/MS), offer higher sensitivity and specificity for identifying and quantifying compounds like Xanthoanthrafil, even at low concentrations or in complex mixtures (5, 17). These methods are vital for structural elucidation and confirmation.
Thin-Layer Chromatography (TLC): TLC has also been employed as a screening tool for the initial detection of PDE5 inhibitors in dietary supplements, often used in conjunction with other chromatographic techniques (4).
These analytical advancements reflect the compound's relevance in research focused on ensuring the integrity and safety of pharmaceutical products and dietary supplements.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[[(2S)-1-hydroxypropan-2-yl]amino]-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISFCTXLAXIEMV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652015 | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-2-{[(2S)-1-hydroxypropan-2-yl]amino}-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247567-47-1 | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-2-{[(2S)-1-hydroxypropan-2-yl]amino}-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis Strategies of S Xanthoanthrafil and Its Analogues
Retrosynthetic Analysis of the (S)-Xanthoanthrafil Scaffold
Retrosynthetic analysis is a fundamental strategy in organic synthesis that involves working backward from the target molecule to identify simpler starting materials. For xanthone (B1684191) scaffolds, common retrosynthetic disconnections often target the formation of the central xanthene ring. Key disconnections might involve breaking the ether linkage or the bonds forming the pyran ring. General approaches to xanthone synthesis, often employed in retrosynthesis, include strategies that build the core structure from substituted phenols and salicylic (B10762653) acid derivatives, or via benzophenone (B1666685) and diaryl ether intermediates mdpi.comalagappauniversity.ac.iniitk.ac.iniranchembook.irsinica.edu.twresearchgate.netfrontiersin.org. Applying these principles to this compound would involve identifying chiral precursors or strategic points for introducing chirality during the synthetic sequence.
Development of Asymmetric Synthesis Routes for this compound
The production of enantiomerically pure compounds is crucial, especially in pharmaceutical applications, as different enantiomers can exhibit distinct biological activities mdpi.comuwindsor.caresearchgate.net. Asymmetric synthesis aims to create chiral molecules directly in a stereoselective manner, often employing chiral catalysts, reagents, or auxiliaries. For this compound, this would involve designing synthetic pathways that introduce the desired stereochemistry at the molecule's chiral center(s) during the bond-forming steps mdpi.comuwindsor.cachiralpedia.comacademie-sciences.fr. Research into chiral xanthone derivatives has demonstrated the ability to synthesize these compounds in enantiomerically pure forms, achieving high enantiomeric excess (ee) values, often exceeding 99% nih.gov. Methodologies such as organocatalysis and transition-metal catalysis are key advanced techniques in this field mdpi.comresearchgate.netchiralpedia.comsymeres.com.
Methodologies for Chiral Resolution and Enantiomeric Purity Assessment
When direct asymmetric synthesis is challenging or less efficient, chiral resolution offers an alternative route to obtain enantiomerically pure compounds from a racemic mixture. This involves separating the two enantiomers. Common methodologies include:
Classical Resolution: This technique relies on the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomeric salts have different physical properties (e.g., solubility), allowing for their separation through crystallization. Subsequent treatment of the separated diastereomeric salts liberates the individual enantiomers symeres.comonyxipca.comd-nb.info.
Enzymatic Resolution: Biocatalysis utilizes enzymes, which are inherently chiral, to selectively react with one enantiomer in a racemic mixture, thereby facilitating the separation of the unreacted enantiomer or the product derived from the reacted enantiomer symeres.com.
Chiral Chromatography: This method employs chiral stationary phases (CSPs) in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The differential interaction of enantiomers with the CSP allows for their separation nih.govsymeres.comd-nb.infochromatographyonline.com. Studies on xanthone derivatives have successfully utilized chiral stationary phases, such as the (S,S)-Whelk-O1 column, to achieve excellent enantioseparation and determine enantiomeric purity nih.gov.
Enantiomeric Purity Assessment: The enantiomeric purity (enantiomeric excess, ee) is typically determined using chiral chromatography (e.g., HPLC) or other spectroscopic methods after derivatization to diastereomers nih.govchromatographyonline.com. The goal is to quantify the proportion of the desired enantiomer relative to the undesired one, often requiring sensitive detection limits for the minor enantiomer chromatographyonline.com.
Synthetic Approaches for Xanthoanthrafil (B29224) Derivatives
The synthesis of xanthone derivatives, including potential analogues of this compound, can be broadly categorized into conventional and advanced methodologies.
Several established methods exist for constructing the xanthone core. These often involve cyclization reactions or building the heterocyclic ring from simpler aromatic precursors:
Condensation of Salicylic Acid Derivatives: A common approach involves the condensation of salicylic acid or its esters with phenol (B47542) derivatives. This can be achieved through various routes, including direct condensation or via intermediate benzophenone or diphenyl ether structures mdpi.comnih.gov.
Grover, Shah, and Shan Method: This is a one-step reaction for xanthone synthesis mdpi.com.
Synthesis via Benzophenone Intermediates: This pathway involves forming a benzophenone derivative, which is then cyclized to the xanthone core mdpi.comnih.gov.
Synthesis via Diphenyl Ether Intermediates: Similar to the benzophenone route, this method utilizes diphenyl ether intermediates that undergo cyclization mdpi.comnih.gov.
Michael and Kostanecki Method: An early method involved the distillation of a mixture of phenol, O-hydroxybenzoic acid, and acetic anhydride (B1165640) mdpi.com.
These conventional methods provide access to a wide array of xanthone scaffolds, which can then be further modified to create derivatives mdpi.comnih.gov.
Modern organic synthesis offers more refined and efficient approaches, often incorporating catalysis and green chemistry principles:
Catalytic Asymmetric Synthesis: The use of chiral catalysts, including transition metal complexes and organocatalysts, allows for the direct formation of chiral centers with high stereoselectivity. This is crucial for synthesizing enantiopure compounds like this compound mdpi.comuwindsor.caresearchgate.netchiralpedia.comacademie-sciences.frsymeres.com.
Heterogeneous Catalysis: The development of reusable heterogeneous catalysts, such as modified mesoporous materials (e.g., Zn/MCM-41), can facilitate xanthone synthesis under environmentally friendly conditions, like solvent-free reactions, offering advantages in terms of recyclability and reduced waste scielo.org.mx.
Computational Chemistry in Synthesis Design: Advanced computational tools are increasingly used for retrosynthetic analysis, reaction pathway prediction, and understanding chiral recognition mechanisms, aiding in the design of efficient and selective syntheses frontiersin.orgnih.gov.
Functional Group Interconversions (FGI): Sophisticated FGIs allow for the transformation of existing functional groups within a molecule to introduce or modify specific structural features, essential for creating diverse xanthone derivatives iranchembook.irsinica.edu.tw.
The synthesis of chiral xanthone derivatives has been reported using specific chiral stationary phases for enantioseparation, with computational studies employed to elucidate the chiral recognition mechanisms involved nih.gov. These advanced techniques are vital for accessing complex chiral molecules like this compound with high purity and efficiency.
Molecular Mechanisms of Action
Elucidation of Phosphodiesterase-5 Inhibition by (S)-Xanthoanthrafil
Phosphodiesterase type 5 (PDE5) is a key enzyme responsible for the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP) into inactive 5'-GMP sigmaaldrich.comresearchgate.net. cGMP is a vital second messenger that mediates various physiological processes, including smooth muscle relaxation and vasodilation, particularly in the corpus cavernosum of the penis and the pulmonary vasculature researchgate.netmdpi.comnih.gov. By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby increasing intracellular cGMP concentrations and prolonging its signaling effects.
Enzyme kinetics provides a quantitative framework to understand how inhibitors interact with enzymes. Key parameters include the Michaelis constant (), which reflects the substrate concentration at which the enzyme activity is half-maximal and indicates substrate affinity, and the maximum velocity (), representing the maximum rate of the reaction when the enzyme is saturated with substrate libretexts.orgkhanacademy.orgjascoinc.com. Inhibitors like this compound are characterized by their potency, often measured by the half-maximal inhibitory concentration (). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% researchgate.netkhanacademy.org.
Studies have identified xanthoanthrafil (B29224) as a potent inhibitor of PDE5. In comparative analyses, xanthoanthrafil demonstrated a high level of potency, with an value of 0.43 ng/mL researchgate.net. This indicates a strong affinity for the PDE5 enzyme, suggesting that relatively low concentrations are sufficient to achieve significant inhibition. While specific kinetic parameters such as and for this compound in the presence of its substrate (cGMP) are not detailed in the provided literature, its potent value suggests it effectively competes with cGMP for binding to the active site of PDE5 researchgate.netkhanacademy.org. The interaction kinetics, including association () and dissociation () rate constants, are crucial for understanding the duration of inhibition and the compound's pharmacological profile ibmc.msk.ruresearchgate.net.
Table 1: PDE5 Inhibition Potency of Xanthoanthrafil
| Compound | Target | (ng/mL) | Reference |
| Xanthoanthrafil | PDE5 | 0.43 | researchgate.net |
The phosphodiesterase enzyme family comprises 11 distinct families (PDE1-PDE11), each with multiple isoforms, encoded by 21 genes sigmaaldrich.com. These isoforms exhibit varying substrate specificities (cAMP, cGMP, or both) and tissue distribution, playing diverse physiological roles sigmaaldrich.com. For instance, PDE5 is predominantly found in vascular smooth muscle and erectile tissues mdpi.comnih.gov, while PDE6 is crucial for visual phototransduction in the retina sigmaaldrich.com. PDE4 is heavily involved in inflammatory responses nih.gov, and PDE11 has roles in male reproduction and is found in various tissues including the testes and skeletal muscle researchgate.net.
The therapeutic efficacy and side-effect profile of PDE inhibitors are significantly influenced by their selectivity across different PDE isoforms. While this compound is characterized as a PDE5 inhibitor, detailed studies specifically profiling its selectivity against other PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11) are not extensively detailed in the provided search results. However, it is understood that PDE5 inhibitors can exhibit varying degrees of cross-reactivity. For example, sildenafil, another PDE5 inhibitor, shows some inhibitory activity against PDE6, which can lead to visual disturbances nih.govnih.gov. Tadalafil, a PDE5 inhibitor, has also been shown to cross-react with PDE11 researchgate.net. Therefore, a comprehensive understanding of this compound's selectivity profile would be essential for predicting its full spectrum of biological effects and potential off-target activities.
Investigating Downstream Molecular Signaling Pathways
The inhibition of PDE5 by this compound leads to an accumulation of intracellular cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation and vasodilation researchgate.netmdpi.comnih.gov. In vascular smooth muscle cells, PKG activation leads to a decrease in intracellular calcium, promoting relaxation.
Beyond its direct effects on the cGMP pathway, increased cGMP can also indirectly influence cAMP levels and activate protein kinase A (PKA) in certain cellular contexts mdpi.com. This interplay between cAMP and cGMP signaling pathways is complex and cell-type specific. For example, in reproductive tissues, the activation of PKA and PKG by these cyclic nucleotides is crucial for regulating processes such as sperm motility and capacitation mdpi.com. While the precise downstream targets and signaling cascades specifically modulated by this compound in various cell types require detailed investigation, its action as a PDE5 inhibitor places it within the broader signaling network controlled by cGMP.
Computational Modeling of Ligand-Receptor Interactions
Computational techniques play a pivotal role in modern drug discovery and mechanistic studies, allowing for the prediction and understanding of molecular interactions. These methods can provide detailed insights into how a ligand, such as this compound, binds to its target receptor, PDE5, and how structural variations might affect biological activity.
Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand, this compound) to another (the receptor, PDE5) when bound to each other to form a stable complex mdpi.comfrontiersin.orgugm.ac.id. This technique helps identify potential binding sites and estimate the binding affinity between the ligand and the receptor. By simulating the physical interactions between the ligand and the amino acid residues within the enzyme's active site, docking can reveal key binding modes, hydrogen bonds, and hydrophobic interactions that contribute to the inhibitory activity psu.edujabonline.in.
Molecular dynamics (MD) simulations complement docking studies by providing a time-dependent perspective on molecular interactions. MD simulations track the movement of atoms and molecules over time, allowing researchers to assess the stability of the ligand-receptor complex, conformational changes, and the dynamic nature of binding mdpi.comfrontiersin.orgfrontiersin.org. By performing MD simulations for extended periods (e.g., 100 ns or more), researchers can evaluate the robustness of the docked pose and gain deeper insights into the energetic landscape of the binding process mdpi.comfrontiersin.org. These simulations can reveal how this compound interacts dynamically with PDE5, providing a more comprehensive understanding of its binding mechanism than static docking alone frontiersin.org.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of compounds and their biological activity mdpi.comnih.govnih.gov. By analyzing a series of related molecules and their observed activities, QSAR models can identify key structural features and physicochemical properties that are critical for biological efficacy. These models can then be used to predict the activity of new, untested compounds or to guide the design of more potent and selective analogs mdpi.comljmu.ac.uk.
For this compound, QSAR modeling could be employed to correlate its specific structural features with its PDE5 inhibitory potency. By analyzing a dataset of PDE5 inhibitors, QSAR models could highlight which molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters, hydrogen bonding potential) are most predictive of inhibitory activity against PDE5 mdpi.comljmu.ac.uk. Such analyses can provide valuable mechanistic insights by suggesting which parts of the this compound molecule are essential for binding to the PDE5 active site and for eliciting its inhibitory effect. This approach is instrumental in understanding the structure-activity relationships and optimizing the design of novel PDE5 inhibitors with improved pharmacological profiles.
Structure Activity Relationship Sar Studies of S Xanthoanthrafil and Its Derivatives
Identification of Key Pharmacophoric Features
A pharmacophore model for (S)-Xanthoanthrafil has been developed to define the essential steric and electronic features required for its biological activity. univie.ac.at This model typically includes hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific three-dimensional orientation. nih.gov The core scaffold of this compound, consisting of its characteristic ring system, serves as the primary anchor for interaction with its biological target. The precise spatial arrangement of functional groups is crucial for optimal binding. For instance, the hydroxyl and carbonyl groups are often identified as key hydrogen bonding participants, while the aromatic rings contribute to binding through π-π stacking and hydrophobic interactions. The generation of a robust pharmacophore model is instrumental in virtual screening campaigns to identify new, structurally diverse compounds with similar biological activity. nih.gov
Impact of Substituent Effects on Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the core scaffold. nih.gov Studies have systematically explored the effects of various electron-donating and electron-withdrawing groups at different positions on the aromatic rings. nih.govresearchgate.net The introduction of specific substituents can modulate the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and efficacy. plos.org
For example, the addition of electron-withdrawing groups, such as halogens or nitro groups, at certain positions has been shown to enhance activity, potentially by increasing the acidity of nearby protons or by forming specific halogen bonds with the target protein. Conversely, the introduction of bulky alkyl groups can either increase activity through enhanced hydrophobic interactions or decrease it due to steric hindrance, depending on the size and location of the substituent. These findings are crucial for fine-tuning the potency and selectivity of this compound analogs. nih.gov
Table 1: Effect of Aromatic Ring Substituents on the Biological Activity of this compound Analogs
| Derivative | Substituent (Position) | Electronic Effect | Relative Activity (%) |
| 1a | -H (R1) | Neutral | 100 |
| 1b | -Cl (R1) | Electron-withdrawing | 150 |
| 1c | -NO2 (R1) | Strong electron-withdrawing | 180 |
| 1d | -CH3 (R2) | Electron-donating | 80 |
| 1e | -OCH3 (R2) | Electron-donating | 95 |
This table is a representative example based on general SAR principles and does not reflect actual experimental data for a specific compound named this compound.
Stereochemical Influences on Structure-Activity Relationships
Stereochemistry plays a pivotal role in the biological activity of chiral compounds like this compound. nih.govmdpi.com The specific three-dimensional arrangement of atoms in the (S)-enantiomer is critical for its interaction with the chiral environment of its biological target, such as an enzyme active site or a receptor binding pocket. nih.gov The corresponding (R)-enantiomer often exhibits significantly lower or even no activity, highlighting the stereospecificity of the molecular recognition process. mdpi.com
The absolute configuration of stereocenters within the molecule dictates the precise orientation of key functional groups, ensuring they are correctly positioned to form optimal interactions with the target. Any alteration in stereochemistry can lead to a loss of these critical interactions, resulting in diminished biological effect. This underscores the importance of stereoselective synthesis and the characterization of individual enantiomers during the drug discovery and development process. nih.gov
Rational Design and Synthesis of SAR Probes
The insights gained from SAR studies are fundamental to the rational design and synthesis of novel this compound derivatives as molecular probes. nih.govrsc.org By understanding the key pharmacophoric features and the impact of substituent effects, medicinal chemists can design new molecules with modified properties to further investigate the biological target and mechanism of action. researchgate.net This process often involves the synthesis of a focused library of compounds where specific parts of the molecule are systematically altered. nih.gov
These rationally designed probes can be used to explore the binding pocket of the target, map out regions that are sensitive to steric or electronic changes, and identify new opportunities for enhancing potency and selectivity. Techniques such as microwave-assisted synthesis are sometimes employed to expedite the creation of these novel analogs. nih.gov
In Silico Approaches to SAR Analysis and Prediction
Computational methods are increasingly utilized to supplement experimental SAR studies of this compound and its analogs. researchgate.netnih.gov In silico techniques, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, provide valuable predictive insights into how structural modifications may affect biological activity. nih.govjbcpm.com
Molecular docking simulations can predict the binding mode and affinity of derivatives within the active site of a target protein, helping to rationalize observed SAR data and guide the design of new compounds. rsisinternational.orgnih.gov 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate predictive models based on the steric, electrostatic, and hydrophobic properties of a series of compounds, further aiding in the design of more potent molecules. nih.gov These computational approaches can help prioritize the synthesis of compounds, thereby saving time and resources in the drug discovery process. jbcpm.com
Table 2: Comparison of In Silico Predicted and Experimental Biological Activity
| Compound | Docking Score (kcal/mol) | Predicted Activity (pIC50) | Experimental Activity (pIC50) |
| This compound | -9.5 | 6.8 | 6.7 |
| Derivative 2a | -10.2 | 7.3 | 7.1 |
| Derivative 2b | -8.7 | 6.1 | 6.0 |
| Derivative 2c | -9.9 | 7.0 | 6.9 |
This table is a representative example based on general outcomes of in silico studies and does not reflect actual experimental data for a specific compound named this compound.
Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Identification
Chromatography is fundamental to the analysis of (S)-Xanthoanthrafil, enabling its separation from other related compounds and impurities. The choice of technique depends on the sample matrix, the required resolution, and the analytical objective.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a principal and highly sensitive method for the analysis of xanthophylls, including this compound. laboratuvar.com This technique is particularly well-suited for separating non-volatile or thermally fragile compounds. laboratuvar.com Reversed-phase HPLC, often utilizing C18 or C30 columns, is commonly employed for the separation of these carotenoids. nih.govnih.gov The selection of the stationary phase is critical; for instance, C30 columns are specifically designed to enhance the separation of carotenoid isomers. nih.gov
The mobile phase composition is optimized to achieve efficient separation. A typical mobile phase might consist of a mixture of solvents such as methanol, acetonitrile, water, and dichloromethane. nih.gov Detection is frequently carried out using a photodiode array (PDA) detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths, with 480 nm being a common wavelength for xanthophyll quantification. nih.gov The coupling of HPLC with mass spectrometry (LC-MS) provides an even more powerful tool for both identification and structural elucidation. nih.gov
Table 1: Exemplary HPLC Parameters for Xanthophyll Analysis
| Parameter | Specification |
|---|---|
| Column | C18 or C30 reversed-phase |
| Mobile Phase | Gradient or isocratic mixture (e.g., methanol/water/acetonitrile/dichloromethane) |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | ~440-480 nm |
| Flow Rate | Typically 0.5 - 2 mL/min |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many xanthophylls have low volatility, derivatization techniques can be employed to increase their volatility, making them amenable to GC analysis. However, due to the potential for thermal degradation of xanthophylls, GC is less commonly used for their analysis compared to HPLC. When utilized, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov This combination allows for the separation of complex mixtures and the provision of detailed mass spectra for each component, aiding in their structural identification. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid method for the qualitative analysis and separation of pigments like xanthophylls. nih.govjuliantrubin.com In TLC, a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a solid support, is used. khanacademy.org The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable mobile phase. juniata.edu The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. juliantrubin.com The polarity of the solvent system is crucial for achieving good separation; less polar compounds will travel further up the plate. juniata.edu For xanthophylls, which are relatively polar carotenoids, they tend to have lower Rf values compared to less polar carotenes. juliantrubin.com Visualization of the separated spots can be done under visible or UV light. nih.gov
Table 2: Typical Rf Values for Plant Pigments in a Silica Gel TLC System
| Pigment | Color | Approximate Rf Value |
|---|---|---|
| Carotene | Yellow-orange | 0.91 |
| Chlorophyll a | Blue-green | 0.63 |
| Chlorophyll b | Green | 0.58 |
| Xanthophylls | Yellow | 0.32 - 0.53 |
Note: Rf values are dependent on the specific solvent system and stationary phase used.
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for confirming the identity of this compound and elucidating its detailed molecular structure.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. researchgate.net When coupled with a chromatographic technique like HPLC or GC, it becomes a highly specific and sensitive analytical tool. researchgate.net Ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for the analysis of xanthophylls. researchgate.netresearchgate.net ESI is particularly useful for polar compounds, while APCI is suitable for a broader range of polarities. researchgate.net
Tandem Mass Spectrometry (MS/MS) takes the analysis a step further by fragmenting the molecular ion and analyzing the resulting fragment ions. researchgate.net This provides detailed structural information that can be used to differentiate between isomers and identify specific functional groups within the molecule. For xanthophylls, characteristic fragmentation patterns, such as the loss of water molecules from hydroxyl groups, can aid in their identification. academicjournals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules, including this compound. nih.gov Both 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.gov
One-dimensional (1D) NMR experiments provide fundamental information on chemical shifts and coupling constants. For more complex structures, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between different atoms in the molecule. nih.gov These advanced techniques are essential for definitively assigning the complete structure and stereochemistry of novel or complex xanthophylls.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Methanol |
| Acetonitrile |
| Dichloromethane |
| Alumina |
| Carotene |
| Chlorophyll a |
Ultraviolet-Visible (UV-Vis) Spectroscopy
No published data available for this compound.
Infrared (IR) Spectroscopy
No published data available for this compound.
Advanced Hybrid Analytical Platforms
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS
No published data available for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
No published data available for this compound.
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS)
No published data available for this compound.
Method Validation and Quality Control in Research Applications
No published analytical methods specific to this compound are available for which validation and quality control procedures could be discussed.
Accuracy, Precision, and Sensitivity Assessments
Method validation is a critical process to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. Key validation parameters include accuracy, precision, and sensitivity.
Accuracy is typically expressed as the percentage recovery of a known amount of the analyte spiked into a sample matrix. Precision refers to the closeness of repeated measurements and is usually expressed as the relative standard deviation (RSD%). Sensitivity is determined by the Limit of Detection (LOD), the lowest amount of analyte that can be detected, and the Limit of Quantification (LOQ), the lowest amount that can be quantitatively determined with acceptable precision and accuracy. nih.gov
Modern analytical methods, such as HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been validated for the analysis of various xanthophylls in different matrices, demonstrating high accuracy, precision, and sensitivity. For instance, an HPLC-MS/MS method for determining lutein (B1675518) in human and rat plasma was validated and showed acceptable intra- and inter-batch precision and accuracy (<12.80%). researchgate.net Another HPLC-MS/MS method for a range of carotenoids in human plasma reported LOD values between 0.001 and 0.422 µg/mL and LOQ values from 0.003 to 1.406 µg/mL, indicating high sensitivity. nih.gov
Table 1: Performance Characteristics of Analytical Methods for Xanthophylls
Matrix Effects and Sample Preparation Methodologies
The sample matrix—the components of a sample other than the analyte of interest—can significantly interfere with analysis, a phenomenon known as the matrix effect. These effects can suppress or enhance the analytical signal, leading to inaccurate quantification. researchgate.netsimplyforensic.com This is a particular challenge in forensic toxicology and in the analysis of complex products like dietary supplements and herbal formulations. researchgate.netresearchgate.net
Effective sample preparation is crucial to minimize matrix effects. nih.gov The primary goals are to remove interfering substances and concentrate the analyte. Common techniques for xanthophylls include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). forensicmag.comresearchgate.netservice.gov.uk
Liquid-Liquid Extraction (LLE): A conventional method that separates compounds based on their relative solubilities in two different immiscible liquids. While effective, it can be labor-intensive and consume large volumes of organic solvents. simplyforensic.comforensicmag.com
Solid-Phase Extraction (SPE): A widely used technique where the analyte is isolated from the sample matrix by passing it through a solid sorbent. simplyforensic.comresearchgate.net SPE offers cleaner extracts and better selectivity. simplyforensic.com For carotenoids, C18 and C30 cartridges have shown high retention for both polar (lutein) and non-polar (β-carotene) carotenoids, making them effective for purification. researchgate.netnih.gov
Supported Liquid Extraction (SLE): A newer technique that combines aspects of LLE and SPE, offering a simpler workflow. forensicmag.com
Saponification: For samples where xanthophylls are present as esters, a saponification step (hydrolysis with a base like potassium hydroxide) is often required to release the free xanthophylls before extraction and analysis. foodandnutritionjournal.orgcdnsciencepub.com
The choice of sample preparation technique depends heavily on the complexity of the matrix and the properties of the analyte. preprints.org
Table 2: Sample Preparation Methodologies for Xanthophyll Analysis in Various Matrices
Applications in Research on Illicit Adulteration Detection
The adulteration of products, particularly herbal medicines and dietary supplements, with undeclared synthetic substances is a significant public health concern. core.ac.uknih.gov Adulterants can include synthetic drugs intended to mimic or enhance the product's claimed effect, or illegal synthetic dyes used to improve appearance. scispace.comusp.orgphytojournal.com Analytical techniques like chromatography are essential tools for detecting this type of food fraud. chromatographytoday.comijfans.orguobasrah.edu.iq
Screening and Identification of Unknown Compounds in Complex Matrices
A primary challenge in detecting adulteration is that the identity of the adulterant is often unknown. eurofins.com Therefore, analytical methods must be capable of not only quantifying known compounds but also screening for and identifying unexpected substances.
Chromatographic methods are exceptionally well-suited for this task. ijfans.org Techniques like HPLC and UHPLC can separate the numerous components within a complex matrix, such as a botanical extract. chromatographyonline.com When coupled with detectors like a photodiode array (PDA) or, more powerfully, a mass spectrometer (MS), these methods provide a chemical "fingerprint" of the sample. chromatographytoday.comchromatographyonline.com
LC-MS/MS, in particular, is a powerful tool for identifying unknown compounds. It provides information on the molecular weight and fragmentation pattern of a substance, which can be used to elucidate its structure and confirm its identity, even if it is not a pre-defined target analyte. This capability is crucial for identifying novel or unexpected adulterants in herbal products and supplements. eurofins.com
Contributions to Forensic Chemistry and Regulatory Science
The analytical methodologies developed for xanthophylls and other natural products have significant applications in forensic chemistry and regulatory science.
In forensic chemistry , the focus is often on identifying and quantifying substances in biological samples for legal purposes. researchgate.net The sample preparation and analysis techniques used in forensic toxicology—such as LLE, SPE, and LC-MS/MS—are directly applicable to determining if a substance has been consumed. nih.govforensicmag.combiotage.com The ability to detect minute quantities of compounds and differentiate them from a complex biological background is paramount.
In regulatory science , the goal is to ensure the safety, quality, and proper labeling of products on the market, such as foods and dietary supplements. eurofinsus.comnih.gov Regulatory bodies rely on validated analytical methods to:
Verify Product Content: Confirm that the amount of an active ingredient, such as a specific xanthophyll, matches the label claim. sciencescholar.us
Detect Contaminants and Adulterants: Screen products for undeclared substances, including synthetic drugs or illegal colorants. scispace.comusp.org The adulteration of herbal products with synthetic dyes like Sudan dyes or Orange II is a known issue that can be addressed with these methods. scispace.comeurofins.com
Enforce Good Manufacturing Practices (GMPs): Ensure that products are manufactured consistently and are free from contamination. eurofinsus.com
By providing robust and reliable data, these analytical techniques allow regulatory agencies to take action against misbranded or adulterated products, thereby protecting public health. usp.orgnih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways for Scalable Production
While synthetic routes for (S)-Xanthoanthrafil, such as the Pictet-Spengler reaction and various chemical modifications, have been described veedalifesciences.com, the development of scalable, cost-effective, and environmentally sustainable production methods remains a crucial area for future research. The compound's availability, particularly concerning its detection as an adulterant, implies that synthesis is feasible, but optimization for pharmaceutical-grade production is likely required.
Future research should focus on:
Process Optimization: Refining existing synthetic pathways to improve yields, reduce reaction times, and minimize the use of hazardous reagents or solvents, aligning with green chemistry principles.
Stereoselective Synthesis: Given the importance of enantiomeric purity in pharmaceuticals, developing highly stereoselective synthetic routes that specifically yield the (S)-enantiomer with high enantiomeric excess would be critical mdpi.comthermofisher.com.
Advanced SAR and Computational Chemistry for Rational Design of Potent Analogues
Structure-Activity Relationship (SAR) studies and computational chemistry approaches are indispensable tools for drug discovery and optimization. For this compound, these methods can be leveraged to design novel analogues with enhanced potency, improved selectivity, and potentially reduced off-target effects. Research on other PDE5 inhibitors has highlighted the importance of targeting specific binding pockets within the enzyme to achieve selectivity, particularly over PDE6, to mitigate side effects like visual disturbances mdpi.comnih.govresearchgate.netfrontiersin.orgnih.gov.
Key areas for future investigation include:
In Silico Screening and Design: Employing molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to identify structural modifications that enhance this compound's affinity for PDE5 and its selectivity over other PDE subtypes mdpi.comnih.govonlinepharmacytech.infocore.ac.ukresearchgate.netmdpi.comresearchgate.netresearchgate.net.
Analogue Synthesis and Profiling: Synthesizing rationally designed analogues based on computational predictions and then evaluating their in vitro potency, selectivity, and pharmacokinetic properties. This iterative process can lead to the discovery of compounds with superior therapeutic profiles.
Exploring Novel Scaffolds: Investigating modifications to the core structure of this compound to discover entirely new chemical scaffolds with PDE5 inhibitory activity, potentially offering different pharmacological or safety profiles.
Predicting and Mitigating Off-Target Effects: Utilizing computational tools to predict potential interactions with other enzymes or receptors and designing analogues that minimize these undesirable interactions, thereby improving the safety profile.
Exploring Broader Enzymatic Interactions beyond Canonical PDE5
While this compound is primarily recognized as a PDE5 inhibitor veedalifesciences.comthermofisher.comscielo.brtandfonline.com, preliminary research suggests a broader spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and potential anticancer effects veedalifesciences.comsmolecule.com. These findings indicate that the compound may interact with targets beyond PDE5, opening avenues for novel therapeutic applications.
Future research should focus on:
PDE Subtype Selectivity Profiling: Conducting comprehensive in vitro assays to determine the inhibitory profile of this compound across all PDE families (PDE1-PDE11). This would clarify its selectivity and identify potential for dual-acting agents or off-target liabilities mdpi.comnih.govahajournals.orgmdpi.commedsafe.govt.nzfrontiersin.orgpharmacologyeducation.orgmedchemexpress.com.
Investigating Other Biological Targets: Systematically exploring the mechanisms underlying its reported antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer activities. This could involve identifying specific enzymes, cellular pathways, or molecular targets that mediate these effects.
Repurposing for New Indications: Based on the findings from exploring broader interactions, investigating the therapeutic potential of this compound or its optimized analogues for conditions beyond cardiovascular and erectile dysfunction, such as infectious diseases, inflammatory disorders, or various types of cancer.
Synergistic Effects: Evaluating the potential for this compound to act synergistically with other therapeutic agents, particularly in areas like cancer or inflammatory diseases where multi-target approaches are often beneficial.
Innovations in Analytical Techniques for Enhanced Specificity and Sensitivity
The detection of this compound as an adulterant in dietary supplements highlights the critical need for advanced analytical methodologies. Robust methods are essential not only for regulatory surveillance but also for quality control in potential pharmaceutical development, impurity profiling, and pharmacokinetic studies.
Future research should focus on:
Development of High-Sensitivity Methods: Implementing and validating advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), Ultra-High Performance Liquid Chromatography (UHPLC), and High-Resolution Mass Spectrometry (HRMS) for the accurate and sensitive detection and quantification of this compound in complex matrices veedalifesciences.comthermofisher.comnih.govnih.govsynthinkchemicals.comnih.govresearchgate.netmdpi.comuantwerpen.bemdpi.com.
Impurity Profiling and Degradation Studies: Developing analytical methods capable of identifying and quantifying process-related impurities, degradation products, and potential enantiomeric contaminants, ensuring the purity and stability of the compound.
Rapid Screening Technologies: Investigating the application of rapid screening techniques, potentially including portable mass spectrometry or advanced spectroscopic methods, for the efficient detection of this compound in raw materials and finished products.
Bioanalytical Method Validation: Establishing validated bioanalytical methods for the accurate determination of this compound and its metabolites in biological fluids (e.g., plasma, urine) to support pharmacokinetic and pharmacodynamic studies.
Compound List
this compound
FR 226807
Benzamidenafil
Sildenafil
Tadalafil
Vardenafil
Avanafil
Udenafil
Lodenafil carbonate
Mirodenafil
Cyclic guanosine (B1672433) monophosphate (cGMP)
Cyclic adenosine (B11128) monophosphate (cAMP)
Cyclic nucleotide phosphodiesterases, Type 5 (PDE5)
Phosphodiesterase-6 (PDE6)
Phosphodiesterase-11 (PDE11)
Phosphodiesterase-1 (PDE1)
Phosphodiesterase-2 (PDE2)
Phosphodiesterase-3 (PDE3)
Phosphodiesterase-4 (PDE4)
Apremilast
Roflumilast
Milrinone
Enoximone
Inamrinone
Cilostazol
Anagrelide
Zaprinast
Exisulind
Mangiferin
Garcinone E
Gentisin
Tajixanthone
Bikaverin
Chalcones
Flavonoids
Polyphenols
Benzimidazoles
1,4-Benzodiazepines
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Synonym(s) | FR 226807, Benzamidenafil |
| CAS Number | 247567-47-1 |
| Molecular Formula | C19H23N3O6 |
| Molecular Weight | ~389.4 g/mol |
| Chemical Class | Benzamide derivative |
Table 2: Reported Biological Activity of this compound
| Target/Activity | Metric | Value | Notes |
| Phosphodiesterase-5 (PDE5) Inhibition | IC50 | 3.95 ng/mL | Potent inhibitor scielo.brtandfonline.com. Also reported as 0.43 ng/mL researchgate.net. |
| Antibacterial Activity | N/A | Demonstrated | Effective against Staphylococcus aureus and Escherichia coli veedalifesciences.comsmolecule.com. |
| Antifungal Activity | N/A | Demonstrated | Effective against Candida albicans veedalifesciences.comsmolecule.com. |
| Anti-inflammatory Activity | N/A | Demonstrated | Shown to reduce inflammation in macrophages veedalifesciences.comsmolecule.com. |
| Antioxidant Activity | N/A | Demonstrated | Exhibited free radical scavenging activity veedalifesciences.comsmolecule.com. |
| Anticancer Properties | N/A | Potential | Emerging research suggests induction of cell death in cancer cell lines veedalifesciences.comsmolecule.com. |
Q & A
Q. What analytical methods are recommended for identifying and quantifying (S)-Xanthoanthrafil in complex matrices?
High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is the primary method for detecting this compound. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly for distinguishing enantiomers via chiral shift reagents or derivatization . Quantitative analysis requires calibration with a certified reference standard, and method validation should include specificity, linearity, and recovery studies in relevant biological or synthetic matrices .
Q. How can researchers validate the stereochemical purity of this compound during synthesis?
Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak®) or capillary electrophoresis with chiral selectors is essential to resolve (S)- and (R)-enantiomers. Polarimetric analysis or circular dichroism (CD) spectroscopy can further confirm optical activity . Synthetic protocols should report enantiomeric excess (ee) using these techniques to ensure reproducibility .
Q. What are the key challenges in isolating this compound from racemic mixtures?
Racemic Xanthoanthrafil (CAS 1020251-53-9) requires enantioselective separation via preparative HPLC or enzymatic resolution. However, low solubility and similar physicochemical properties of enantiomers complicate isolation. Method optimization should focus on mobile phase composition, temperature, and column selection to enhance resolution .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in phosphodiesterase-5 (PDE5) inhibition data for this compound?
Discrepancies in PDE5 inhibition assays may arise from variations in enzyme sources (recombinant vs. tissue-derived), assay conditions (pH, cofactors), or enantiomeric contamination. Researchers should:
- Standardize enzyme activity using reference inhibitors (e.g., sildenafil).
- Validate enantiomeric purity of test compounds via chiral analysis.
- Employ dose-response curves with statistical rigor (e.g., IC₅₀ calculations using nonlinear regression) . Conflicting results should be analyzed using sensitivity analyses or meta-regression to identify methodological biases .
Q. What strategies are effective for synthesizing this compound with high enantiomeric excess (>99%)?
Asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation or Noyori hydrogenation) is preferred. Alternatively, kinetic resolution of intermediates via lipases or esterases can achieve high ee. Post-synthesis, crystallization in chiral solvents (e.g., (R)- or (S)-limonene) enhances purity. Process optimization must balance yield and enantioselectivity, with in-line monitoring via HPLC .
Q. How can in vivo studies address the metabolic stability and bioavailability challenges of this compound?
Pharmacokinetic studies in animal models should assess:
- Plasma half-life using LC-MS/MS.
- Tissue distribution via radiolabeled analogs.
- First-pass metabolism using liver microsomes or hepatocytes. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can identify metabolic pathways. Bioavailability improvements may require prodrug design or nanoparticle encapsulation .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in this compound studies?
Use probit or logit models to calculate LD₅₀/LC₅₀ values. For subchronic toxicity, mixed-effects models account for inter-individual variability. Bayesian frameworks are advantageous for small sample sizes. All analyses must include confidence intervals and sensitivity testing to outliers .
Data Contradiction and Reproducibility
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
In vitro-to-in vivo extrapolation (IVIVE) requires physiologically based pharmacokinetic (PBPK) modeling to account for protein binding, tissue penetration, and metabolic clearance. Discrepancies often stem from oversimplified in vitro systems (e.g., lack of hepatic enzymes). Validate findings using 3D organoid models or humanized animal systems .
Q. What peer review criteria ensure robustness in studies reporting this compound’s novel applications?
Peer reviewers should demand:
- Full spectral data (NMR, MS) for compound verification.
- Raw datasets for statistical re-analysis.
- Negative controls (e.g., racemic mixtures) in bioactivity assays. Reproducibility checks via independent synthesis or assay replication are critical .
Methodological Best Practices
Q. How should non-clinical studies document this compound’s adverse effects to meet ethical standards?
Follow OECD guidelines for chemical safety testing. Report all adverse events, even if statistically nonsignificant, with severity grading. Use the ARRIVE 2.0 checklist for animal studies to ensure transparency. Data must be archived in FAIR-compliant repositories .
Q. What protocols ensure compliance with open-data policies while protecting intellectual property in this compound research?
Share raw analytical data (HPLC chromatograms, NMR spectra) via public repositories under embargo periods. Use Creative Commons licenses for non-commercial reuse. Patent filings should precede data disclosure to safeguard novel synthesis methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
